2,6-Di(2H-1,2,3-triazol-4-yl)pyridine
Overview
Description
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, also known as btp, is a class of ligands that have appeared with increasing regularity over the last decade . This compound is formed in a one-pot ‘click’ reaction and has been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies . It is a highly versatile terdentate building block with huge potential in inorganic supramolecular chemistry .
Molecular Structure Analysis
The molecular formula of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is C9H7N7 . It is worth noting that due to its relative planarity, it has been used in the construction of higher-order interlocked supramolecular structures .Physical And Chemical Properties Analysis
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is a solid at 20 degrees Celsius . It has a molecular weight of 213.20 . It should be stored under inert gas and conditions to avoid are hygroscopic .Scientific Research Applications
Selective Metal Extraction
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine derivatives have been utilized in the selective extraction of certain metal ions. For example, 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine compounds are efficient in extracting Am(III) from acidic solutions, showcasing significant Am(III)/Eu(III) separation factors (Kolarik, Müllich, & Gassner, 1999).
Coordination Chemistry and Spin-State Transitions
These compounds are integral in coordination chemistry, particularly in forming complexes with various metals. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used to create luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photophysical and Electrochemical Properties
Studies on 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine derivatives have also revealed interesting photophysical and electrochemical properties. For instance, research on inverse and regular 2-pyridyl-1,2,3-triazole complexes has shown varying stability, chemical, and physical properties, impacting their potential applications in photochemistry and electrochemistry (Lo et al., 2015).
Luminescence Enhancement
Another application is in enhancing the luminescence lifetimes of mononuclear ruthenium(II)-terpyridine complexes. This is achieved by manipulating the sigma-donor strength of ligands like 2,6-bis([1,2,4]triazol-3-yl)pyridine, which significantly increases the emission lifetime of these complexes (Duati et al., 2003).
Synthesis of Complex Structures
The synthesis and coordination of these compounds also lead to complex structures. For instance, the synthesis of 2,6-di(pyrazolyl)pyridines and related ligands has resulted in structures like fluorescent silver(I) bridged metalloligands, demonstrating their versatility in creating intricate molecular architectures (Cook & Ramsay, 2019).
Biomedical Applications
In biomedical research, these compounds have been explored for their potential in luminescent metallogels and biological sensors. The self-assembly of certain derivatives with europium has resulted in luminescent, healable metallogels with potential applications in biomedical sensing and imaging (McCarney et al., 2015).
Safety And Hazards
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .
Future Directions
The future directions of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine research could involve further exploration of its potential in inorganic supramolecular chemistry, given its versatility as a terdentate building block . Additionally, its potential in generating d and f metal coordination complexes and supramolecular self-assemblies could be further investigated .
properties
IUPAC Name |
2,6-bis(2H-triazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7/c1-2-6(8-4-10-15-13-8)12-7(3-1)9-5-11-16-14-9/h1-5H,(H,10,13,15)(H,11,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUXTIISPOXPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NNN=C2)C3=NNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di(2H-1,2,3-triazol-4-yl)pyridine | |
CAS RN |
1542234-40-1 | |
Record name | 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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